molecular formula C21H19ClN4O2S B15078489 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B15078489
M. Wt: 426.9 g/mol
InChI Key: WANSWYMFMBQDHX-UHFFFAOYSA-N
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Description

7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound belonging to the purine family This compound is characterized by its complex structure, which includes benzyl and chlorobenzyl groups attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of benzyl and chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or dimethylformamide to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    7-BENZYL-8-((2-HYDROXYPROPYL)THIO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound has a similar structure but with a hydroxypropyl group instead of a chlorobenzyl group.

    7-BENZYL-8-((4-METHYLBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound features a methylbenzyl group instead of a chlorobenzyl group.

Uniqueness

The presence of the chlorobenzyl group in 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical properties, such as increased reactivity towards certain nucleophiles and potential biological activity related to the chlorine atom.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

7-benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3

InChI Key

WANSWYMFMBQDHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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